![molecular formula C18H19NO B4430839 N-(diphenylmethyl)-2-methylcyclopropanecarboxamide](/img/structure/B4430839.png)
N-(diphenylmethyl)-2-methylcyclopropanecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of cyclopropanecarboxamide derivatives involves various strategies, including the improved method for preparing NMDA receptor antagonists from phenylcyclopropane-N,N-diethylcarboxamide derivatives and their evaluation as NMDA receptor antagonists. This method has shown that such compounds, including milnacipran and its derivatives, possess significant binding affinity for NMDA receptors, indicating their importance in neurochemical research (Shuto et al., 1995).
Molecular Structure Analysis
The conformational impact of incorporating phenyl groups into cyclopropane analogues of phenylalanine has been studied, revealing the intrinsic preferences of these molecules. This research provides insights into how the addition of phenyl groups affects the molecular structure and stability, highlighting the complexity of cyclopropane derivatives (Casanovas et al., 2003).
Chemical Reactions and Properties
Cyclopropane derivatives undergo various chemical reactions, including ring-opening reactions with diphenyl diselenide to produce ring-opened products, which further undergo oxidative cyclization to form phenylselenyl-dihydrofurans. These reactions demonstrate the reactive versatility of cyclopropane rings under different conditions (Liu & Shi, 2004).
Physical Properties Analysis
The crystal structure of cyclopropane derivatives, such as the synthesized 8-(4-chlorophenyl)-3-hydroxy-7-methyl-6-nitro-N,5-diphenyl-2-oxabicyclo-[2.2.2]octane-1-carboxamide, provides essential data on the physical properties of these compounds. X-ray crystallography reveals the molecular configuration and intermolecular hydrogen bonding patterns, crucial for understanding the physical characteristics and stability of these molecules (Guo et al., 2015).
Chemical Properties Analysis
The chemical properties of N-(diphenylmethyl)-2-methylcyclopropanecarboxamide derivatives involve their interactions and reactivity under various conditions. Studies on the formation of S-linked conjugates of related isocyanates in vivo highlight the metabolic transformation and reactivity of these compounds, offering insights into their chemical behavior in biological systems (Mutlib et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzhydryl-2-methylcyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-12-16(13)18(20)19-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDULEGBQAZDIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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